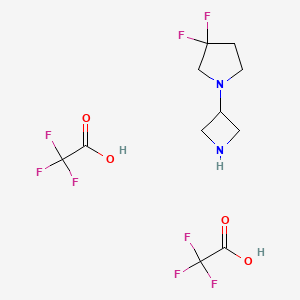

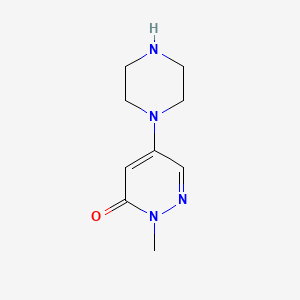

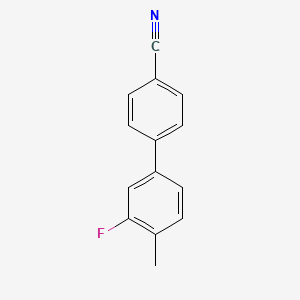

![molecular formula C26H47N3O6 B599353 N-环己基环己胺;(2R)-5-[(2-甲基丙烷-2-基)氧羰基氨基]-2-(丙-2-烯氧羰基氨基)戊酸 CAS No. 947401-26-5](/img/structure/B599353.png)

N-环己基环己胺;(2R)-5-[(2-甲基丙烷-2-基)氧羰基氨基]-2-(丙-2-烯氧羰基氨基)戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid, also known as N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid, is a useful research compound. Its molecular formula is C26H47N3O6 and its molecular weight is 497.677. The purity is usually 95%.

BenchChem offers high-quality N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和生物活性

- 研究表明,合成和表征了新型化合物,包括环己基 1,3-丙二胺-N,N'-二乙酸酯分子的衍生物。已经研究了这些化合物的细胞毒作用,揭示了对各种癌细胞系(特别是神经胶质瘤细胞)的有效抗肿瘤活性。该研究表明,酯化增强了细胞毒性作用,与健康细胞相比,特定的衍生物对癌细胞表现出显着的选择性和功效 (Savić 等人,2014).

机理见解和化学反应

- 在合成有机化学领域,研究重点是通过涉及 4-氧戊酸和环状氨基醇的反应来合成饱和杂环。这项研究导致了结构复杂分子的形成,突出了这些化学反应在生成具有潜在药理应用的化合物方面的多功能性 (Kivelä 等人,2003).

- 另一项研究探讨了 1,2,4-三唑并[4,3-a]吡嗪衍生物的合成,其中包含特定的氨基酸模拟物,表现出显着的人类肾素抑制活性。这项研究有助于理解药物化学中的构效关系,为设计具有潜在降压作用的肾素抑制剂提供了见解 (Roberts 等人,1990).

高级材料和液晶配合物

- 通过将特定的树枝状聚合物和超支化聚合物与氰基偶氮苯甲酸结合,开发了离子液晶树枝状聚合物和超支化聚合物,展示了这些化合物在制造具有独特液晶特性的材料中的应用。这项研究为材料科学和光电器件中的新应用开辟了道路 (Marcos 等人,2008).

药代动力学和毒理学评估

- 一项计算机模拟研究评估了 N-甲基邻氨基苯甲酸酯及其类似物的药代动力学和毒理学特性,最初在 Choisya ternata 的精油中鉴定出来。这项研究提供了对化合物的抗炎、抗伤害感受、抗焦虑、抗抑郁和抗过敏活性的见解,突出了在治疗背景中进一步开发和应用的潜力 (Hage-Melim 等人,2019).

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O6.C12H23N/c1-5-9-21-13(20)16-10(11(17)18)7-6-8-15-12(19)22-14(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBIARYBONPERL-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H47N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid | |

Q & A

Q1: What is the mechanism of action of mitoguazone?

A1: While the provided abstracts don't explicitly state the mechanism of action, one abstract mentions that mitoguazone is a "polyamine biosynthesis regulator" []. This suggests that mitoguazone might exert its anticancer effects by interfering with the production of polyamines, which are essential for cell growth and proliferation.

Q2: What are the potential applications of mitoguazone in treating diseases?

A2: Based on the provided research, mitoguazone shows potential for treating:

- Acute myelocytic leukemia and lymphomas: One abstract mentions its clinical activity in these cancers [].

- HIV-associated diseases: Research suggests mitoguazone, specifically a novel oral formulation called PA300, might be beneficial in treating HIV-associated neurocognitive disease (HAND) and atherosclerosis by regulating macrophage differentiation and potentially killing HIV-infected macrophages [].

Q3: Is there a way to synthesize mitoguazone efficiently?

A3: Yes, one of the papers details a convenient three-step synthesis of [2-14C]-methylglyoxal bis(guanylhydrazone) dihydrochloride ([14C]-mitoguazone) from potassium [1-14C]-acetate with a 16% radiochemical yield [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。